2-Methyl-6-(trimethylsilyl)pyridine

Carbodesilylation Reaction mechanism Organosilicon

2-Methyl-6-(trimethylsilyl)pyridine (CAS 13737-10-5) is a C9H15NSi pyridine derivative bearing a methyl group at the 2-position and a trimethylsilyl group directly bonded to the 6-position of the aromatic ring. Its molecular weight is 165.31 g/mol, with a predicted boiling point of 181.8 ± 20.0 °C, density of 0.89 ± 0.1 g/cm³, and a predicted pKa of 7.34 ± 0.10.

Molecular Formula C9H15NSi
Molecular Weight 165.31 g/mol
CAS No. 13737-10-5
Cat. No. B183964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trimethylsilyl)pyridine
CAS13737-10-5
Synonyms2-Methyl-6-(triMethylsilyl)pyridine
Molecular FormulaC9H15NSi
Molecular Weight165.31 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)[Si](C)(C)C
InChIInChI=1S/C9H15NSi/c1-8-6-5-7-9(10-8)11(2,3)4/h5-7H,1-4H3
InChIKeyDRKCMWPOQOVJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(trimethylsilyl)pyridine (CAS 13737-10-5): Critical Physicochemical & Procurement Baseline


2-Methyl-6-(trimethylsilyl)pyridine (CAS 13737-10-5) is a C9H15NSi pyridine derivative bearing a methyl group at the 2-position and a trimethylsilyl group directly bonded to the 6-position of the aromatic ring . Its molecular weight is 165.31 g/mol, with a predicted boiling point of 181.8 ± 20.0 °C, density of 0.89 ± 0.1 g/cm³, and a predicted pKa of 7.34 ± 0.10 . The compound is commercially available for research use, typically at ≥95% purity, and is stored under cool, dry conditions (2-8 °C) .

2-Methyl-6-(trimethylsilyl)pyridine (CAS 13737-10-5): Why Simple Pyridine Analogs Cannot Replace Its Unique Reactivity Profile


Generic substitution with unsubstituted pyridine, 2-methylpyridine, or even other trimethylsilylpyridine isomers is not viable due to the compound's distinct electronic and steric environment [1]. The simultaneous presence of a methyl group at C2 and a trimethylsilyl group at C6 imparts a significantly higher pKa (7.34) compared to 2-methylpyridine (5.94) [2] or 2-(trimethylsilyl)pyridine (6.62) , directly impacting its basicity and coordination chemistry [1]. Furthermore, the 2-silylpyridine framework, including this compound, participates in a unique, uncatalyzed carbodesilylation mechanism (ylide pathway) with electrophiles, whereas the 3- and 4-isomers require a base catalyst to react [1]. These compounded electronic and mechanistic differences render simple analogs inadequate for applications requiring precise reactivity control.

2-Methyl-6-(trimethylsilyl)pyridine (CAS 13737-10-5): Quantified Differentiation vs. Closest Analogs & Isomers


Mechanistic Divergence: 2-Silylpyridines React via an Uncatalyzed Ylide Pathway, Unlike 3- and 4-Isomers

The target compound, as a member of the 2-(trimethylsilyl)pyridine class, reacts with benzaldehyde via an ylide mechanism without requiring a base catalyst [1]. In contrast, 3- and 4-(trimethylsilyl)pyridines react only in the presence of a base catalyst via pyridyl anions [1]. This mechanistic distinction is quantified through rate correlations: for 4-substituted 2-(trimethylsilyl)pyridines, reaction rates correlate with substituent resonance parameters (σR), while for 5-substituted analogs, rates correlate with inductive parameters (σI) in the Taft equation [1].

Carbodesilylation Reaction mechanism Organosilicon Regioselectivity

Augmented Basicity: 2-Methyl-6-(trimethylsilyl)pyridine Exhibits Significantly Higher pKa Than Key Comparators

The predicted pKa of 2-Methyl-6-(trimethylsilyl)pyridine is 7.34 ± 0.10 . This value is 1.40 units higher than that of 2-methylpyridine (pKa = 5.94) [1] and 0.72 units higher than that of 2-(trimethylsilyl)pyridine (pKa = 6.62) . The elevated basicity arises from the additive electron-donating effects of both the methyl and trimethylsilyl substituents, which enhance electron density on the pyridyl nitrogen.

pKa Basicity Electron-donating effects Coordination chemistry

Efficient Rh-Catalyzed C-H Silylation: High Yield of 2-[2-Methyl-6-(trimethylsilyl)phenyl]pyridine

In a Rh(I)-catalyzed regioselective silylation of 2-arylpyridines with disilane, the reaction of 2-(2-methylphenyl)pyridine with 2 equivalents of hexamethyldisilane in the presence of 5 mol% [RhCl(cod)]2 in o-xylene at 130 °C for 15 h gave 2-[2-methyl-6-(trimethylsilyl)phenyl]pyridine in 86% yield [1]. Notably, this process requires no hydrogen acceptor, contrasting with traditional hydrosilane-based silylations.

C-H silylation Rhodium catalysis Disilane Regioselectivity

Physicochemical Handling Characteristics: Predicted Boiling Point and Density

The predicted boiling point of 2-Methyl-6-(trimethylsilyl)pyridine is 181.8 ± 20.0 °C, and its predicted density is 0.89 ± 0.1 g/cm³ . For comparison, 2-methylpyridine has a boiling point of 129 °C [1] and a density of 0.943 g/cm³ [1]. The incorporation of the trimethylsilyl group significantly increases the boiling point while reducing density.

Physical properties Purification Handling

2-Methyl-6-(trimethylsilyl)pyridine (CAS 13737-10-5): Evidence-Backed Application Scenarios


Selective C2-Functionalization via Uncatalyzed Carbodesilylation

2-Methyl-6-(trimethylsilyl)pyridine can be employed as a masked electrophile at the C2 position [1]. Its ability to undergo uncatalyzed carbodesilylation with aldehydes, while 3- and 4-silyl isomers remain inert under the same conditions, allows for the chemoselective introduction of carbon substituents at the 2-position without protecting group manipulation or harsh basic conditions [1].

Ligand or Base in Catalytic Systems Requiring Enhanced Basicity

With a predicted pKa of 7.34 [1], this compound is significantly more basic than 2-methylpyridine (pKa 5.94) [2]. This enhanced basicity makes it a preferred ligand or auxiliary base in transition metal catalysis where stronger coordination or higher local pH is advantageous, such as in copper-mediated coupling reactions or as a proton shuttle in organometallic transformations [1][2].

Synthetic Intermediate for Complex Arylpyridine Architectures

The compound serves as a direct precursor to 2-[2-methyl-6-(trimethylsilyl)phenyl]pyridine, which can be synthesized in 86% yield via Rh-catalyzed C-H silylation [1]. This transformation highlights its utility in constructing functionalized biaryl scaffolds—common motifs in pharmaceuticals, agrochemicals, and materials science—where the silyl group can later be converted to a hydroxyl or other functional groups [1].

Chromatographic or Distillation Standard with Distinct Physical Properties

The compound's predicted boiling point (181.8 °C) [1] and density (0.89 g/cm³) [1] are sufficiently distinct from those of common pyridine bases (e.g., 2-methylpyridine BP 129 °C [2]) to serve as a calibration standard or internal reference in GC, HPLC, or distillation processes, particularly when analyzing mixtures of silylated and non-silylated pyridines [1][2].

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